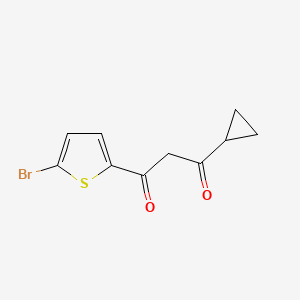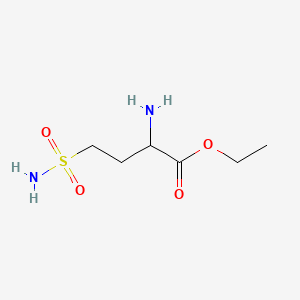
Ethyl 2-amino-4-sulfamoylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-sulfamoylbutanoate is an organic compound with the molecular formula C6H14N2O4S It is a derivative of butanoic acid and contains both amino and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-sulfamoylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-sulfamoylbutanoate with ammonia. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol. The reaction proceeds as follows:
- Ethyl 2-bromo-4-sulfamoylbutanoate is dissolved in ethanol.
- Ammonia gas is bubbled through the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-4-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-sulfamoylbutanoate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-amino-4-sulfamoylbutanoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Contains a different ester group.
This compound: Lacks the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H14N2O4S |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-sulfamoylbutanoate |
InChI |
InChI=1S/C6H14N2O4S/c1-2-12-6(9)5(7)3-4-13(8,10)11/h5H,2-4,7H2,1H3,(H2,8,10,11) |
Clave InChI |
UOGPWLYDKZXCHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCS(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


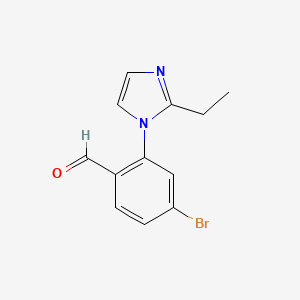
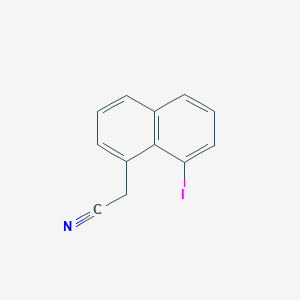

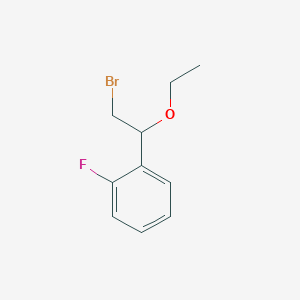
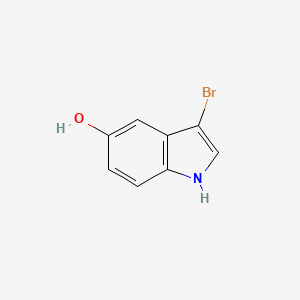

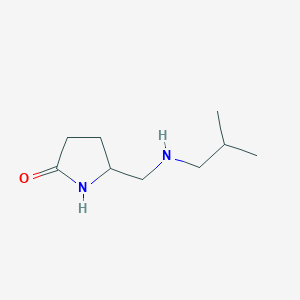
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)

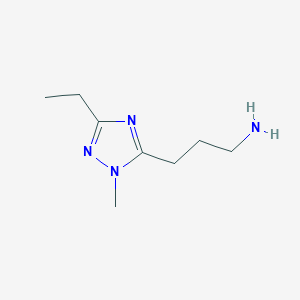
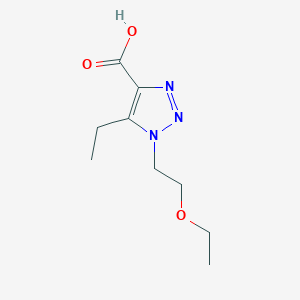

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
